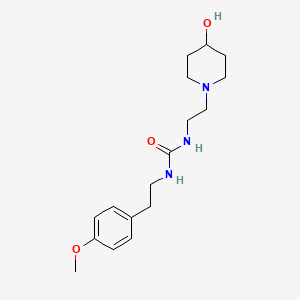
1-(2-(4-Hydroxypiperidin-1-yl)ethyl)-3-(4-methoxyphenethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(2-(4-Hydroxypiperidin-1-yl)ethyl)-3-(4-methoxyphenethyl)urea is a useful research compound. Its molecular formula is C17H27N3O3 and its molecular weight is 321.421. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 1-(2-(4-Hydroxypiperidin-1-yl)ethyl)-3-(4-methoxyphenethyl)urea is a derivative of piperidine and urea, which has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be broken down as follows:
- Piperidine ring : A six-membered ring containing one nitrogen atom.
- Urea moiety : Contributes to the compound's ability to interact with biological targets.
- Methoxyphenethyl group : Enhances lipophilicity and potential receptor binding.
Molecular Formula
Molecular Weight
Research indicates that this compound may exert its effects through several mechanisms:
- Inhibition of Neurodegenerative Pathways : It has been noted for its potential in treating neurodegenerative diseases by modulating pathways involved in neuronal survival and apoptosis .
- Antitumor Activity : Preliminary studies suggest that it may inhibit tumor cell proliferation by interfering with specific kinase signaling pathways .
Therapeutic Applications
- Neurodegenerative Diseases : The compound shows promise in the prophylaxis and treatment of diseases such as Alzheimer's and Parkinson's. Its ability to cross the blood-brain barrier enhances its therapeutic potential .
- Cancer Treatment : Initial findings suggest that it may act as a kinase inhibitor, which is crucial in cancer therapy. This could lead to the development of novel anticancer agents targeting specific pathways .
Case Studies
- Neuroprotection in Animal Models : In a study involving mice models of neurodegeneration, administration of this compound resulted in significant improvement in cognitive functions and reduced neuronal loss compared to control groups .
- In Vitro Cancer Cell Studies : In vitro assays demonstrated that the compound effectively reduced the viability of various cancer cell lines, indicating its potential as an anticancer agent. The mechanism appears to involve apoptosis induction and cell cycle arrest .
Data Table: Summary of Biological Activities
Eigenschaften
IUPAC Name |
1-[2-(4-hydroxypiperidin-1-yl)ethyl]-3-[2-(4-methoxyphenyl)ethyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O3/c1-23-16-4-2-14(3-5-16)6-9-18-17(22)19-10-13-20-11-7-15(21)8-12-20/h2-5,15,21H,6-13H2,1H3,(H2,18,19,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBGXEMNQNNIZOJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)NCCN2CCC(CC2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














